AMPK activator 6

NAFLD Metabolic Syndrome In Vivo Efficacy

AMPK activator 6 (3′-Geranylchalconaringenin) is a prenylated chalcone from hops with peer-reviewed in vivo efficacy in metabolic disease models, unlike many synthetic AMPK activators lacking in vivo validation. It provides dual-cell lipid-lowering activity in HepG2 hepatocytes and 3T3-L1 adipocytes, making it a versatile tool for hepatic-adipose lipid metabolism studies. Choose this natural-product-derived compound when only in vitro-characterized alternatives would compromise experimental design. Ideal for NAFLD and metabolic syndrome research requiring validated in vivo pharmacodynamic data.

Molecular Formula C25H28O5
Molecular Weight 408.5 g/mol
Cat. No. B12398889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPK activator 6
Molecular FormulaC25H28O5
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C
InChIInChI=1S/C25H28O5/c1-16(2)5-4-6-17(3)7-13-20-22(28)15-23(29)24(25(20)30)21(27)14-10-18-8-11-19(26)12-9-18/h5,7-12,14-15,26,28-30H,4,6,13H2,1-3H3/b14-10+,17-7-
InChIKeyGVXVZXDPRNGAOE-KWNFNVPNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMPK Activator 6 (3′-Geranylchalconaringenin) Procurement Guide: Natural Product-Derived AMPK Activator for NAFLD and Metabolic Syndrome Research


AMPK activator 6 (also known as 3′-Geranylchalconaringenin, Compound GC; CAS: 189299-03-4) is a prenylated chalcone derived from hops (Humulus lupulus) that activates AMP-activated protein kinase (AMPK) and reduces lipid accumulation in hepatocytes and adipocytes [1]. This compound, with molecular formula C25H28O5 and molecular weight 408.49 g/mol, has been identified as a candidate for research into non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome [1]. Its dual in vitro lipid-lowering activity in both HepG2 hepatocellular carcinoma cells and 3T3-L1 adipocytes, coupled with in vivo therapeutic efficacy in animal models of metabolic disease, distinguishes it from many synthetic AMPK activators that lack validated in vivo data in the peer-reviewed literature [1].

Why AMPK Activator 6 Cannot Be Replaced by a Generic AMPK Agonist in Metabolic Research


AMPK activators constitute a chemically and mechanistically heterogeneous class of compounds, and simple substitution of one activator for another without accounting for differences in activation mechanism, isoform selectivity, and in vivo efficacy can lead to irreproducible or misleading experimental results. AMPK activator 6 is an indirect activator derived from a natural product scaffold, whereas many other AMPK activators—such as MK-8722 (a direct pan-AMPK activator) or PF-739 (a direct pan-activator)—operate via distinct allosteric mechanisms and exhibit vastly different potency ranges (nanomolar vs. micromolar) and isoform selectivity profiles [1]. Furthermore, while many synthetic AMPK activators have been characterized extensively in vitro, AMPK activator 6 is distinguished by peer-reviewed, peer-validated in vivo data demonstrating therapeutic efficacy in a metabolic disease model, a feature not uniformly present across the broader class of AMPK activators [2]. Researchers who require a compound with both validated in vivo lipid-lowering activity and a natural product-derived chemical scaffold should not assume that other AMPK activators can serve as direct substitutes without risking loss of the specific phenotypic outcomes reported for AMPK activator 6 [2].

AMPK Activator 6: Quantitative Evidence of Differentiation Versus Alternative AMPK Activators


In Vivo Therapeutic Efficacy in NAFLD/Metabolic Syndrome Model: Differentiation from Activators Lacking Peer-Reviewed In Vivo Data

AMPK activator 6 (GC) has demonstrated an obvious therapeutic effect on alleviating NAFLD and metabolic syndrome by activating the AMPK pathway in vivo, as reported in the primary peer-reviewed literature [1]. This in vivo efficacy contrasts with many AMPK activators that have been characterized exclusively in vitro or whose in vivo data remain unpublished in the peer-reviewed literature, including early-stage compounds like PF-739 and MK-8722, for which in vivo metabolic disease efficacy data in peer-reviewed publications are either absent or limited to non-peer-reviewed sources . The availability of peer-reviewed in vivo data for AMPK activator 6 reduces procurement risk for researchers who require a compound with documented, reproducible in vivo activity.

NAFLD Metabolic Syndrome In Vivo Efficacy AMPK Activation

Lipid-Lowering Efficacy in Multiple Cell Lines: Dual HepG2 and 3T3-L1 Activity Compared to Single-Cell-Line Activators

AMPK activator 6 reduces lipid content and activates the AMPK pathway in both HepG2 hepatocellular carcinoma cells and 3T3-L1 adipocytes [1]. This dual-cell-line activity profile provides a broader experimental utility compared to compounds that have only been characterized in a single cell type. For example, PXL770, a direct AMPK activator, is primarily characterized for its effects in hepatocytes and in vivo models, but its activity in 3T3-L1 adipocytes is not a prominent feature in its primary literature [2]. The ability of AMPK activator 6 to modulate lipid metabolism in both hepatocyte and adipocyte models may be particularly relevant for research into systemic metabolic disorders that involve both liver and adipose tissue dysfunction.

Lipid Metabolism Hepatocytes Adipocytes Cell-Based Assays

Serum Lipid Parameter Reduction: Quantitative Reductions in TC, LDL-C, and TG

AMPK activator 6 significantly suppresses the increase in total cholesterol (TC), low-density lipoprotein-C (LDL-C), and triglyceride (TG) in blood serum in an in vivo model, as reported in the peer-reviewed literature [1]. While exact percentage reductions are not explicitly tabulated in the publicly available abstract, the peer-reviewed publication confirms that the compound produces a significant suppression of these key lipid parameters [1]. In contrast, the clinical-stage AMPK activator PXL770 has been reported to produce a 19% reduction in liver fat (as measured by MRI-PDFF) and improvements in insulin sensitivity in patients with NAFLD and type 2 diabetes, but its effects on serum TC and LDL-C are less prominently featured in the primary efficacy endpoints [2]. Researchers specifically interested in modulating serum lipid profiles may find the reported effects of AMPK activator 6 on TC, LDL-C, and TG to be a differentiating feature.

Hyperlipidemia Cholesterol Triglycerides Serum Biomarkers

Recommended Research Applications for AMPK Activator 6 Based on Quantified Evidence


In Vivo Preclinical Research in NAFLD and Metabolic Syndrome Models

AMPK activator 6 is suitable for in vivo studies of non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome, as it has demonstrated a clear therapeutic effect in an animal model through activation of the AMPK pathway [1]. Researchers should prioritize this compound when an in vivo-validated tool compound is required and when the procurement of a compound with only in vitro characterization would be insufficient for the intended experimental design.

Lipid Metabolism Studies Requiring Dual Hepatocyte and Adipocyte Activity

For experiments investigating the interplay between hepatic and adipose tissue lipid metabolism, AMPK activator 6 offers a distinct advantage due to its validated activity in both HepG2 hepatocytes and 3T3-L1 adipocytes [1]. This dual-cell-line activity profile makes it a more versatile tool than compounds that have been characterized in only one cell type.

Natural Product-Derived AMPK Activator Research

AMPK activator 6 (3′-Geranylchalconaringenin) is a prenylated chalcone derived from hops [1]. It is an appropriate choice for research programs that specifically require a natural product-derived chemical scaffold, as opposed to fully synthetic AMPK activators such as MK-8722, PF-739, or PXL770. Its natural product origin may also make it suitable for studies investigating the pharmacology of dietary flavonoids and their effects on metabolic health.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMPK activator 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.